(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid S-(4-Azidophenacyl)glutathione is a peptide.
Brand Name: Vulcanchem
CAS No.: 73322-71-1
VCID: VC21090366
InChI: InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1
SMILES: C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-]
Molecular Formula: C18H22N6O7S
Molecular Weight: 466.5 g/mol

(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

CAS No.: 73322-71-1

Cat. No.: VC21090366

Molecular Formula: C18H22N6O7S

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid - 73322-71-1

Specification

CAS No. 73322-71-1
Molecular Formula C18H22N6O7S
Molecular Weight 466.5 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1
Standard InChI Key POHHFIIXXRDDJW-STQMWFEESA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-]
SMILES C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-]
Canonical SMILES C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-]

Introduction

Structural Components

Nomenclature Analysis

The systematic name "(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid" provides significant information about the compound's structure. Breaking down the name reveals several key components:

  • (2S)-2-amino-5-oxopentanoic acid: This forms the backbone of the molecule, similar to L-glutamic 5-semialdehyde, which has a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol .

  • (2R)-2-amino-3-sulfanylpropanoyl: This component suggests a modified cysteine structure with (R) stereochemistry, contributing a thiol functional group critical for potential biochemical interactions.

  • Carboxymethyl group: This likely refers to a glycine-like structure incorporated into the molecule, similar to structural features found in peptides like glutathione .

  • 4-azidophenyl-2-oxoethyl: This indicates the presence of an azide-substituted phenyl ring connected through a ketone-containing linker, with the azidophenyl component bearing similarity to compounds like (4-azidophenyl)methanol .

Structural Comparison with Known Compounds

The structure appears to share similarities with several compounds described in the search results:

Stereochemistry and Configuration

Stereochemical Features

The compound contains two defined stereocenters that play critical roles in its three-dimensional structure:

  • (2S) configuration in the 2-amino-5-oxopentanoic acid portion

  • (2R) configuration in the 2-amino-3-sulfanylpropanoyl segment

These specific stereochemical configurations are crucial determinants of the molecule's three-dimensional structure and potentially its biological activity.

Significance of Stereochemistry

Stereochemistry plays a vital role in determining how the molecule interacts with biological systems. Like many bioactive compounds, the specific spatial arrangement of atoms contributes to:

  • Precise three-dimensional folding that may mimic natural substrates or ligands

  • Selective interactions with biological targets such as enzymes or receptors

  • Differential reactivity in chemical and biochemical reactions

  • Specific physical properties that influence solubility and membrane permeability

The defined stereocenters suggest a deliberate design that may be important for specific molecular recognition events or biological activities, similar to what is observed in peptides and modified amino acids with defined stereochemistry .

Functional Group Analysis

Key Functional Groups

Based on its chemical name, the compound contains several important functional groups:

Functional GroupChemical FormulaPotential Properties
Amino-NH₂Basic, nucleophilic, hydrogen bonding
Carboxylic acid-COOHAcidic, hydrogen bonding, salt formation
Amide-CONH-Structural rigidity, hydrogen bonding
Sulfanyl (thiol)-SHNucleophilic, redox-active, metal-binding
Azide-N₃Click chemistry reactivity, photoaffinity
Ketone-C=OElectrophilic, hydrogen bonding acceptor

Functional Group Reactivity

  • Amino groups can participate in nucleophilic substitution, acylation, and Schiff base formation, contributing to potential interactions with biological electrophiles.

  • Carboxylic acid groups can undergo esterification, amidation, and salt formation, influencing solubility and enabling further chemical modifications.

  • The sulfanyl group is particularly reactive, potentially forming disulfide bonds, participating in nucleophilic reactions, and binding to metal ions, similar to the thiol functionality in glutathione .

  • The azide group is noteworthy for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation applications .

  • Amide linkages contribute to structural stability and can participate in hydrogen bonding networks that influence three-dimensional structure.

Structural Similarity to Glutathione

Comparative Analysis

The compound shares structural features with glutathione (γ-glutamylcysteinylglycine) , including:

  • Multiple amino acid-like components connected through amide linkages

  • A sulfanyl functional group that can participate in redox chemistry

  • Carboxylic acid functionalities that influence solubility and ionic interactions

  • A defined stereochemical arrangement important for molecular recognition

Theoretical Physical and Chemical Properties

Solubility Characteristics

Based on its functional groups, the compound likely exhibits:

  • Amphiphilic properties due to the presence of both hydrophilic (amino, carboxylic acid) and hydrophobic (phenyl) groups

  • Water solubility at physiological pH due to ionizable amino and carboxylic acid groups

  • Solubility in polar organic solvents such as DMSO, DMF, and alcohols

  • pH-dependent solubility profile due to multiple ionizable groups

Stability Considerations

The compound's stability might be influenced by several factors:

  • Hydrolysis of amide bonds under extreme pH conditions

  • Oxidation of the sulfanyl group to form disulfides or other oxidized species

  • Reduction or decomposition of the azide group under certain conditions

  • Racemization at the stereocenters under basic conditions

  • Potential cyclization reactions involving the nucleophilic amino groups and electrophilic carbonyl carbons

These stability considerations would be important for storage, handling, and application in various research contexts.

Comparative Analysis with Related Compounds

Structural Analogues

The compound from search result , (S)-2-amino-5-(((R)-3-(((4-bromophenyl)(hydroxy)carbamoyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid, represents a close structural analogue. Key differences include:

  • The presence of a 4-bromophenyl group instead of a 4-azidophenyl group

  • The inclusion of a hydroxycarbamoyl moiety

  • Different connectivity of the sulfanyl group

These differences would likely result in distinct chemical properties and biological activities, particularly regarding reactivity in bioconjugation applications.

Functional Comparison

FeatureTarget CompoundAnalogue (Search Result )
Reactive handleAzide (click chemistry)Bromo (coupling reactions)
Stereochemistry(2S), (2R)(S), (R)
Backbone structurePentanoic acidPentanoic acid
Metal binding potentialThrough sulfanyl and amino groupsThrough sulfanyl, amino, and hydroxy groups
Bioconjugation strategyClick chemistry (azide-alkyne)Traditional coupling (bromo displacement)

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